molecular formula C14H16N2O4 B13936505 ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate

ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate

Cat. No.: B13936505
M. Wt: 276.29 g/mol
InChI Key: KAQXUNVMEUQPDH-UHFFFAOYSA-N
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Description

Ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate is a synthetic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, an acetoxy group, and two methyl groups attached to the imidazole ring. The compound’s structure imparts specific chemical and biological properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-butylhydroperoxide (TBHP), mild temperatures.

    Reduction: Sodium borohydride, ethanol as a solvent.

    Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Mechanism of Action

The mechanism of action of ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl 7-acetyloxy-2,3-dimethylbenzimidazole-5-carboxylate

InChI

InChI=1S/C14H16N2O4/c1-5-19-14(18)10-6-11-13(15-8(2)16(11)4)12(7-10)20-9(3)17/h6-7H,5H2,1-4H3

InChI Key

KAQXUNVMEUQPDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)OC(=O)C)N=C(N2C)C

Origin of Product

United States

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